Bathophenanthroline disulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

28061-20-3 |

|---|---|

Molecular Formula |

C24H16N2O6S2 |

Molecular Weight |

492.5 g/mol |

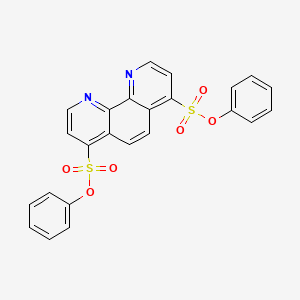

IUPAC Name |

diphenyl 1,10-phenanthroline-4,7-disulfonate |

InChI |

InChI=1S/C24H16N2O6S2/c27-33(28,31-17-7-3-1-4-8-17)21-13-15-25-23-19(21)11-12-20-22(14-16-26-24(20)23)34(29,30)32-18-9-5-2-6-10-18/h1-16H |

InChI Key |

STWJKLMRMTWJEY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)S(=O)(=O)OC5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)S(=O)(=O)OC5=CC=CC=C5 |

Other CAS No. |

28061-20-3 |

Related CAS |

52746-49-3 (di-hydrochloride salt) |

Synonyms |

athophenanthroline disulfonate bathophenanthroline disulfonic acid bathophenanthroline disulfonic acid, disodium salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Applications of Bathophenanthroline Disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bathophenanthroline disulfonic acid, a critical chelating agent with significant applications in analytical chemistry and biomedical research. The document details the primary synthesis pathways, experimental protocols, and quantitative data, alongside visualizations of the synthesis process and its role in relevant biological and analytical workflows.

Core Synthesis Pathway: Sulfonation of Bathophenanthroline

This compound is synthesized by the electrophilic sulfonation of bathophenanthroline. This process introduces two sulfonic acid groups onto the aromatic rings of the bathophenanthroline molecule, significantly increasing its water solubility.[1] The enhanced solubility of the resulting disodium salt makes it an invaluable tool for various aqueous-based assays, particularly for the spectrophotometric determination of iron.[1][2]

Two primary methods are employed for this sulfonation: treatment with fuming sulfuric acid and reaction with chlorosulfonic acid.[1] While both methods are effective, the use of fuming sulfuric acid is reported to be simpler and avoids potential side reactions associated with chlorosulfonic acid, such as the formation of sulfones.[1]

Caption: General synthesis pathway of this compound disodium salt.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound disodium salt using the fuming sulfuric acid method.

| Parameter | Value | Reference |

| Starting Material | 15 g of Bathophenanthroline | [1] |

| Final Product | 23.5 g of this compound Disodium Salt | [1] |

| Yield | 97.5% | [1] |

| Purity (Assay) | ≥95% to ≥98.0% (commercial specifications) | [3] |

| Equivalent Weight | Found: 268, 273; Calculated: 268.2 | [1] |

Detailed Experimental Protocols

This method is noted for its simplicity and the high purity of the resulting product.[1]

Materials and Reagents:

-

Bathophenanthroline (15 g)

-

20% Fuming Sulfuric Acid (150 ml)

-

Ammonium Hydroxide

-

95% Ethanol

-

Cation Exchange Resin (e.g., Amberlite IR-120)

-

Sodium Hydroxide (1 N solution, iron-free)

-

Deionized Water

Procedure:

-

Reaction Setup: In a 1-liter round-bottom flask equipped with a still head and a dropping funnel, add 15 g of bathophenanthroline to 150 ml of 20% fuming sulfuric acid.[1]

-

Sulfonation: Heat the mixture on a steam bath with occasional shaking. After approximately 15 minutes, the solid will dissolve, and the solution will turn a deep brown color.[1]

-

Neutralization: Cool the reaction mixture and carefully neutralize it with ammonium hydroxide.

-

Ammonia Removal and Distillation: Heat the alkaline mixture on a steam bath to remove excess ammonia. Subsequently, distill the water away under vacuum.[1]

-

Extraction: Extract the residue five times with 250-ml portions of boiling 95% ethanol. This dissolves the ammonium salt of this compound.[1]

-

Purification: Filter the combined ethanol extracts and pass the solution through a cation exchange resin (hydrogen form).[1]

-

Isolation of the Acid: Evaporate the ethanol on a steam bath and dissolve the residue in 25 ml of water.[1]

-

Formation of the Disodium Salt: Neutralize the resulting solution to a pH of 8.5 with a 1 N solution of iron-free sodium hydroxide.[1]

-

Final Product: Evaporate the solution to dryness on a steam bath and grind the residue in a mortar to obtain the final product.[1]

This method is an alternative approach to the synthesis.

Materials and Reagents:

-

Bathophenanthroline (100 g)

-

Chlorosulfonic Acid (0.5 ml, iron-free)

-

Distilled Water

Procedure:

-

Reaction: To 100 g of bathophenanthroline, add 0.5 ml of iron-free chlorosulfonic acid and heat over a flame for 30 seconds.

-

Hydrolysis: Cool the mixture and carefully add 10 ml of pure distilled water.

-

Dissolution: Warm the mixture on a water bath with stirring until all the solid dissolves.

Applications in Research and Development

This compound is a versatile tool in various scientific disciplines due to its strong and specific chelation of ferrous iron (Fe²⁺).

This compound is utilized to study the role of extracellular iron in cellular signaling pathways. By chelating extracellular iron, it helps to elucidate iron's role in processes such as oxidative stress and apoptosis.

Caption: Role of this compound in iron signaling studies.

In the field of proteomics, this compound is a component of fluorescent dyes used for the sensitive detection of proteins in electrophoresis gels. The negatively charged sulfonic acid groups interact with positively charged amino acid residues, leading to specific protein staining.

Caption: Experimental workflow for protein detection using a BPS-based dye.

References

- 1. scholarworks.uni.edu [scholarworks.uni.edu]

- 2. Zinc inhibits oxidative stress-induced iron signaling and apoptosis in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bathophenanthrolinedisulfonic acid disodium salt trihydrate, ≥98.0% (HPLC), MilliporeSigma™ Supelco™ | Fisher Scientific [fishersci.ca]

A Technical Guide to the Spectroscopic Properties of Bathophenanthroline Disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bathophenanthroline disulfonic acid (BPSA), typically available as its disodium salt, is a water-soluble derivative of bathophenanthroline.[1] This key characteristic distinguishes it from its parent compound, allowing for its use in aqueous solutions without the need for organic solvents, which is particularly advantageous for biological applications.[1][2] BPSA is widely recognized as a highly sensitive chromogenic and fluorescent chelator, primarily for ferrous iron (Fe(II)) and cuprous copper (Cu(I)).[1][3] Its ability to form stable, intensely colored complexes with these metal ions makes it an invaluable tool in analytical chemistry, clinical diagnostics, and various research fields for the spectrophotometric quantification of these ions.[2][3] Furthermore, its utility extends to proteomics, where its ruthenium complexes serve as fluorescent dyes for in-gel protein staining.[4][5][6]

Spectroscopic Properties

The spectroscopic characteristics of BPSA are central to its analytical applications. The formation of a coordination complex with specific metal ions leads to significant and readily measurable changes in its absorption and emission spectra.

UV-Visible Absorption Spectroscopy

This compound and its metal complexes exhibit distinct absorption profiles in the UV-Visible range. The uncomplexed ligand has a low absorbance in the visible region. However, upon chelation with Fe(II) or Cu(I), intense charge-transfer bands appear, resulting in highly colored solutions.

The Fe(II)-BPSA complex forms a red solution with a maximum absorbance around 535 nm.[1] This complex is particularly useful for the determination of iron in biological fluids and other aqueous samples.[1] The detection range for Fe(II) using BPSA is reported to be 0.25-4 ppm.[1]

The Cu(I)-BPSA complex exhibits a maximum absorbance at a shorter wavelength of approximately 483 nm.[1]

Table 1: UV-Vis Absorption Properties of BPSA and its Metal Complexes

| Analyte/Complex | Maximum Absorption Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Fe(II)-BPSA Complex | 535 nm[1] | 2.24 x 10⁴[1] |

| Cu(I)-BPSA Complex | 483 nm[1] | 1.23 x 10⁴[1] |

Fluorescence Spectroscopy

This compound is also utilized in fluorescence-based applications. It is described as a fluorescent iron chelator.[7] More prominently, ruthenium(II) complexes containing BPSA are employed as highly sensitive fluorescent dyes for protein staining in electrophoresis gels.[4][5] These complexes interact with proteins, and the resulting fluorescence allows for their detection and quantification.[4][6]

Table 2: Fluorescence Properties of a BPSA-containing Ruthenium Complex for Protein Staining

| Complex | Excitation Wavelength (Ex) | Emission Wavelength (Em) | Application |

| Ruthenium(II) complex with BPSA | 532 nm[4][6] | 610 nm[4][6] | In-gel protein staining[4][6] |

Experimental Protocols

The following protocols provide a general framework for the spectroscopic analysis using this compound. Researchers should optimize these protocols for their specific experimental conditions and instrumentation.

General Protocol for UV-Vis Spectrophotometry

This protocol outlines the basic steps for measuring the absorbance of a sample in solution.

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize as per the manufacturer's instructions.

-

Sample Preparation:

-

Cuvette Handling:

-

Baseline Correction:

-

Sample Measurement:

-

Empty the cuvette, rinse it with a small amount of the analyte solution, and then fill it with the analyte solution.

-

Place the sample cuvette in the spectrophotometer.

-

Initiate the scan to measure the absorbance spectrum.[10] The absorbance should ideally be within the linear range of the instrument (typically 0.1 to 1.0).

-

Protocol for Spectrophotometric Determination of Fe(II)

This workflow details the use of BPSA for the quantitative analysis of ferrous iron.

-

Reagent Preparation:

-

BPSA Solution: Prepare a stock solution of this compound disodium salt in deionized water. The concentration should be optimized based on the expected iron concentration.

-

pH Buffer: Prepare a suitable buffer solution (e.g., acetate buffer) to maintain the optimal pH for complex formation.

-

Reducing Agent (Optional): If total iron is to be determined, a reducing agent (e.g., hydroxylamine hydrochloride or ascorbic acid) must be added to convert any Fe(III) to Fe(II).

-

-

Sample Preparation:

-

To a known volume of the sample containing iron, add the pH buffer.

-

If necessary, add the reducing agent and allow sufficient time for the reduction of Fe(III).

-

-

Complex Formation:

-

Add a specific volume of the BPSA solution to the prepared sample.

-

Mix thoroughly and allow the color to develop completely. A stable red color indicates the formation of the Fe(II)-BPSA complex.

-

-

Spectrophotometric Measurement:

-

Following the general UV-Vis protocol, measure the absorbance of the solution at 535 nm against a reagent blank.[1]

-

The reagent blank should contain all reagents except the iron-containing sample.

-

-

Quantification:

-

Determine the concentration of Fe(II) by comparing the sample's absorbance to a calibration curve prepared using standard iron solutions.

-

Protocol for In-Gel Protein Staining with Ru(II)-BPSA Complex

This protocol is adapted from methods using ruthenium complexes containing BPSA for fluorescent protein detection in SDS-PAGE gels.[4]

-

Gel Fixation: After electrophoresis, place the gel in a fixing solution (e.g., 7% acetic acid, 10% ethanol) to precipitate the proteins within the gel matrix.[4]

-

Staining:

-

Destaining (Optional): If the background fluorescence is high, a destaining step in an appropriate buffer may be performed to improve the signal-to-noise ratio.

-

Fluorescence Imaging:

Visualizations

The following diagrams illustrate the experimental workflow for iron determination and the logical relationships in the spectroscopic analysis of BPSA.

Caption: Workflow for the determination of Fe(II) using BPSA.

Caption: Logical flow of BPSA-metal ion spectroscopic analysis.

References

- 1. Metal Indicator Bathophenanthrolinedisulfonic acid, disodium salt | CAS 20000 Dojindo [dojindo.com]

- 2. scholarworks.uni.edu [scholarworks.uni.edu]

- 3. rokchem.co.uk [rokchem.co.uk]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Tetrasodium tris(bathophenanthroline disulfonate)ruthenium(II) - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound disodium salt | 52746-49-3 | FB52453 [biosynth.com]

- 8. ossila.com [ossila.com]

- 9. mt.com [mt.com]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering [uhlibraries.pressbooks.pub]

The Coordination Chemistry of Bathophenanthroline Disulfonic Acid with Transition Metals: An In-depth Technical Guide

Introduction

Bathophenanthroline disulfonic acid (BPDS), a water-soluble derivative of bathophenanthroline, is a versatile chelating agent renowned for its ability to form stable and often colorful complexes with a variety of transition metals.[1][2][3] Its utility spans from analytical chemistry, where it is a sensitive reagent for metal ion detection, to biochemistry and proteomics, where its transition metal complexes serve as fluorescent probes and protein staining agents.[4][5][6][7] This technical guide provides a comprehensive overview of the coordination chemistry of BPDS with transition metals, focusing on quantitative data, experimental protocols, and the logical frameworks of its application, tailored for researchers, scientists, and professionals in drug development.

This compound's key characteristic is its high water solubility, which allows for the analysis of metal ions in aqueous solutions without the need for organic solvent extraction.[1][5] This property, combined with the strong chromogenic and fluorescent nature of its metal complexes, makes it an invaluable tool in various scientific disciplines.[2][8]

Core Physicochemical Properties of BPDS

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₄N₂Na₂O₆S₂ | [1] |

| Molecular Weight | 536.49 g/mol | [1] |

| pKa₁ | 2.83 | [1] |

| pKa₂ | 5.20 | [1] |

| Solubility | Soluble in water | [9][10] |

Quantitative Data on BPDS-Transition Metal Complexes

The interaction of BPDS with transition metals results in complexes with distinct spectroscopic properties. The following tables summarize key quantitative data for some of the most well-studied BPDS-transition metal complexes.

Iron (Fe) and Copper (Cu) Complexes

BPDS is a highly sensitive colorimetric reagent for the detection of Fe(II) and can also be used to detect Cu(I).[1]

| Metal Ion | Complex | Maximum Wavelength (λmax) | Molar Absorptivity (ε) | Detection Range | Reference |

| Fe(II) | [Fe(BPDS)₃]²⁻ | 535 nm | 2.24 x 10⁴ M⁻¹cm⁻¹ | 0.25 - 4 ppm | [1][5] |

| Cu(I) | [Cu(BPDS)₂]⁺ | 483 nm | 1.23 x 10⁴ M⁻¹cm⁻¹ | Not specified | [1] |

Ruthenium (Ru) Complexes

Ruthenium(II) complexes with BPDS are particularly notable for their applications in fluorescence-based protein detection in proteomics.[4][6][7] These complexes can be homoleptic, containing only BPDS ligands (e.g., [Ru(BPS)₃]), or heteroleptic, containing a mix of BPDS and other ligands like bathophenanthroline (BP).[11]

| Complex | Excitation Wavelength (λex) | Emission Wavelength (λem) | Application | Reference |

| Tetrasodium tris(bathophenanthroline disulfonate)ruthenium(II) (Na₄Ru(bps)₃) | Not specified | Not specified | Protein dye in biochemistry | [4] |

| Ru(BPS)₂(BP) | 532 nm | 610 nm | In-gel protein staining | [6][7] |

| Ru(BPS)(BP)₂ | 532 nm | 610 nm | In-gel protein staining | [6][7] |

Nickel (Ni) Complexes

The nickel(II)-bathophenanthroline disulfonic acid system can form complexes with different stoichiometries, namely Ni(BPS)₁, Ni(BPS)₂, and Ni(BPS)₃.[12] These species can be separated and identified using techniques like capillary electrophoresis.[12]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and application of BPDS-transition metal complexes. The following sections outline key experimental protocols cited in the literature.

Synthesis of this compound

The sulfonation of bathophenanthroline is a critical step in producing the water-soluble BPDS ligand. A common method involves the use of fuming sulfuric acid.

Procedure for the Sulfonation of Bathophenanthroline: [13]

-

Clean all glassware with a solution of 20% fuming sulfuric acid containing a small amount of bathophenanthroline, followed by rinses with 20% fuming sulfuric acid and then deionized water.

-

To 150 ml of 20% fuming sulfuric acid in a round-bottom flask, add 15 g of bathophenanthroline.

-

Heat the mixture on a steam bath with occasional shaking. The solid should dissolve within 15 minutes, forming a deep brown solution.

-

Continue heating for two hours.

-

Cool the solution in an ice bath and slowly neutralize by adding concentrated ammonium hydroxide, keeping the temperature below 70°C.

-

The sulfonated product can then be further purified, for example, by using ion-exchange chromatography to remove any trace metal impurities.[13]

Synthesis of a Generic Transition Metal-BPDS Complex

The formation of a transition metal-BPDS complex in solution for analytical purposes is typically straightforward.

General Protocol for Complex Formation:

-

Prepare a stock solution of the this compound disodium salt in deionized water.

-

Prepare a stock solution of the transition metal salt (e.g., chloride or sulfate salt) in a suitable solvent, often water or an acidic solution to prevent hydrolysis.

-

In a cuvette or reaction vessel, mix appropriate volumes of the BPDS solution, a buffer solution to control pH, and the metal ion solution.

-

If necessary, add a reducing agent (e.g., hydroxylamine hydrochloride or ascorbic acid) to ensure the metal is in the correct oxidation state for complexation (e.g., Fe(III) to Fe(II)).

-

Allow the reaction to proceed to completion, which is often rapid and indicated by a distinct color change.

-

Measure the absorbance or fluorescence of the resulting solution at the characteristic wavelength.

In-Gel Protein Staining with Ru(II)-BPDS Complexes

Heteroleptic Ru(II) complexes containing both BPDS and bathophenanthroline (BP) have shown high sensitivity for protein detection in SDS-PAGE gels.[6][7]

Protocol for In-Gel Protein Staining: [7]

-

Fixation: After electrophoresis, fix the protein gel in a solution of 7% acetic acid and 10% ethanol.

-

Staining: Stain the gel overnight with a solution containing 0.5-1 mg/L of Ru(BPS)₂(BP) or Ru(BPS)(BP)₂ in an acidic or neutral buffer.

-

Destaining: Destain the gel to remove background fluorescence.

-

Visualization: Scan the gel for fluorescence using an appropriate imager with an excitation wavelength of 532 nm and an emission wavelength of 610 nm.[7]

Visualizing Workflows and Relationships

Graphviz diagrams are provided below to illustrate key experimental workflows and logical relationships in the study of BPDS coordination chemistry.

Caption: Workflow for transition metal ion detection using BPDS.

Caption: Logical relationship in Ru(II)-BPDS based protein staining.

Applications in Research and Drug Development

The unique properties of BPDS and its transition metal complexes lend themselves to a range of applications relevant to researchers and drug development professionals.

-

Quantitative Analysis: The primary application of BPDS is in the sensitive and accurate quantification of trace metal ions, particularly iron and copper, in biological and environmental samples.[1][14] This is crucial in studies where metal homeostasis is a factor.

-

Proteomics: Ru(II)-BPDS complexes are established as highly sensitive fluorescent stains for proteins in electrophoresis gels, offering an alternative to other staining methods.[4][6][7] This is fundamental for protein identification and quantification in proteomics research.

-

Fluorescent Probes: The fluorescence of some BPDS-metal complexes can be modulated by their environment or interactions with other molecules, opening possibilities for their use as fluorescent probes in cellular imaging and bioassays.[15]

-

Anticancer and Antimicrobial Research: While research on the direct therapeutic applications of BPDS-metal complexes is ongoing, transition metal complexes, in general, are a significant area of investigation for the development of new anticancer and antimicrobial drugs.[16][17][18] The ability of ligands like BPDS to modify the properties of metal ions, such as their redox potential and cellular uptake, is a key aspect of this research.

Conclusion

The coordination chemistry of this compound with transition metals is a rich and expanding field. The water solubility of the ligand and the distinct spectroscopic properties of its complexes have established BPDS as a vital tool in analytical chemistry and proteomics. Future research is likely to further explore the applications of these complexes in areas such as cellular imaging, sensing, and the development of novel therapeutic agents. This guide provides a foundational understanding of the core principles, quantitative data, and experimental approaches that underpin the use of this versatile chelating agent.

References

- 1. Metal Indicator Bathophenanthrolinedisulfonic acid, disodium salt | CAS 20000 Dojindo [dojindo.com]

- 2. CAS 52746-49-3: Bathophenanthrolinedisulfonic acid, disodi… [cymitquimica.com]

- 3. This compound | C24H16N2O6S2 | CID 65368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetrasodium tris(bathophenanthroline disulfonate)ruthenium(II) - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound disodium salt [cymitquimica.com]

- 9. バトフェナントロリンジスルホン酸 二ナトリウム塩 水和物 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Bathophenanthrolinedisulfonic acid disodium salt hydrate, 98% | Fisher Scientific [fishersci.ca]

- 11. Heteroleptic Ruthenium(II) Complexes with Bathophenanthroline and Bathophenanthroline Disulfonate Disodium Salt as Fluorescent Dyes for In-Gel Protein Staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scholarworks.uni.edu [scholarworks.uni.edu]

- 14. rokchem.co.uk [rokchem.co.uk]

- 15. Ensemble and single-molecule studies on fluorescence quenching in transition metal bipyridine-complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

- 17. iosrjournals.org [iosrjournals.org]

- 18. wjpmr.com [wjpmr.com]

Bathophenanthroline disulfonic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of bathophenanthroline disulfonic acid, a crucial chelating agent in various scientific applications. This document outlines its chemical properties, CAS numbers, and molecular weights, and details its primary application in the experimental determination of iron.

Core Chemical Data

This compound is commercially available in several forms, most commonly as a disodium salt and its hydrates. The choice of form is critical as it affects the molecular weight used in concentration calculations.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 28061-20-3 | C₂₄H₁₆N₂O₆S₂ | 492.5[1] |

| This compound Disodium Salt (Anhydrous) | 52746-49-3 | C₂₄H₁₄N₂Na₂O₆S₂ | ~536.5 |

| This compound Disodium Salt Trihydrate | 52746-49-3 | C₂₄H₁₄N₂Na₂O₆S₂ · 3H₂O | ~590.5 |

Primary Application: Spectrophotometric Determination of Iron

This compound is a highly sensitive and water-soluble reagent used for the colorimetric determination of ferrous iron (Fe²⁺).[2] Its utility stems from the formation of a stable, intensely colored complex with Fe²⁺, which can be quantified using spectrophotometry. The sulfonated nature of the molecule ensures its solubility in aqueous solutions, a significant advantage over its non-sulfonated counterpart, especially in clinical chemistry.

The underlying principle of the assay involves the reduction of any ferric iron (Fe³⁺) in a sample to ferrous iron (Fe²⁺), followed by the addition of this compound. The resulting red-colored complex has a maximum absorbance at approximately 535 nm, and the intensity of the color is directly proportional to the iron concentration.[3]

Iron Chelation and Detection Mechanism

The core function of this compound is its ability to act as a bidentate ligand, chelating ferrous iron. Three molecules of this compound coordinate with one Fe²⁺ ion to form a stable, colored complex.

Caption: Iron (II) Chelation by this compound.

Experimental Protocols

Measurement of Non-Heme Iron in Biological Tissues

This protocol is adapted from established methods for quantifying non-heme iron in tissue samples.

1. Reagent Preparation:

-

Iron-Releasing Solution: A mixture of hydrochloric acid and trichloroacetic acid. This solution is used to digest the tissue and release non-heme iron.

-

Reducing Agent: A solution of thioglycolic acid is used to reduce all released ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Chromogen Reagent: this compound disodium salt dissolved in deionized water.

-

Saturated Sodium Acetate: Used to buffer the reaction to the optimal pH.

-

Working Chromogen Reagent (WCR): A freshly prepared mixture of the chromogen reagent, saturated sodium acetate, and deionized water.

2. Sample Preparation and Digestion:

-

Tissue samples are homogenized and then digested by heating in the iron-releasing solution. This process denatures proteins and releases the non-heme iron into the solution.

3. Colorimetric Reaction:

-

The digested sample is mixed with the Working Chromogen Reagent. The thioglycolic acid in the WCR reduces Fe³⁺ to Fe²⁺, which then immediately reacts with the this compound to form the characteristic pink-red complex.

4. Spectrophotometric Measurement:

-

The absorbance of the resulting colored solution is measured at approximately 535 nm using a spectrophotometer.

-

A standard curve is generated using solutions of known iron concentrations to determine the iron content in the unknown samples.

Experimental Workflow for Iron Determination

The following diagram illustrates the key steps in a typical experimental workflow for the determination of iron using this compound.

Caption: Workflow for Spectrophotometric Iron Determination.

Applications in Drug Development and Research

Beyond its primary use in iron quantification, the iron-chelating properties of this compound are leveraged in various research contexts:

-

Studying Iron Homeostasis: As a cell-impermeable chelator, it can be used to study the effects of extracellular iron deprivation on cellular processes.[4]

-

Inhibiting Iron-Dependent Processes: Free iron can catalyze the formation of reactive oxygen species (ROS). By chelating extracellular iron, this compound can be used to investigate the role of iron in oxidative stress and related signaling pathways.

-

Anticancer and Antiviral Research: Some studies have explored its potential as an anticancer and antiviral agent, likely related to its ability to sequester iron, which is essential for the proliferation of many cancer cells and pathogens.[5]

References

- 1. This compound | C24H16N2O6S2 | CID 65368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The application of bathophenanthroline for the determination of free iron in parallel with hROS in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iron chelators hydroxyurea and bathophenanthroline disulfonate inhibit DNA synthesis by different pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound disodium salt | 52746-49-3 | FB52453 [biosynth.com]

Solubility Profile of Bathophenanthroline Disulfonic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the solubility characteristics of bathophenanthroline disulfonic acid, a crucial chelating agent in various scientific applications. Designed for researchers, scientists, and professionals in drug development, this document details the compound's solubility in different solvents, outlines experimental protocols for solubility determination, and illustrates a key application workflow.

Overview of this compound

This compound, commonly available as its disodium salt hydrate, is a water-soluble derivative of bathophenanthroline.[1] Its chemical structure, featuring two sulfonic acid groups, imparts high polarity to the molecule, dictating its solubility behavior. This compound is widely recognized for its utility as a metal chelator, particularly for the quantification of iron in aqueous solutions.[1][2] It forms stable complexes with metal ions, a property leveraged in numerous analytical and biological assays.[3]

Quantitative Solubility Data

The solubility of this compound is predominantly high in aqueous solutions and significantly limited in organic solvents. The data compiled from various sources is summarized in the table below.

| Solvent | Chemical Formula | Solubility | Observations |

| Water | H₂O | 100 mg/mL | Clear to slightly hazy, yellow to red solution.[4][5] |

| Organic Solvents | - | Insoluble | [1] |

Note: The provided solubility data primarily pertains to the disodium salt hydrate form of this compound (CAS Number: 52746-49-3).[4][5]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound. This method is based on the principle of adding a solute to a solvent until a saturated solution is achieved.

Objective: To determine the solubility of this compound in a specific solvent.

Materials:

-

This compound disodium salt hydrate

-

Solvent of interest (e.g., deionized water)

-

Analytical balance

-

Volumetric flasks

-

Test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath or incubator)

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer)

Procedure:

-

Preparation of Stock Solution (if necessary for quantification): Prepare a stock solution of known concentration of this compound in the chosen solvent. This will be used to create a calibration curve for concentration measurement.

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the solvent in a test tube or vial. The amount should be sufficient to ensure that undissolved solid remains.

-

Seal the container to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used for this purpose.

-

After the equilibration period, allow the undissolved solid to settle.

-

-

Sample Preparation:

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid).

-

Filter the supernatant using a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered solution with the solvent as necessary to bring the concentration within the linear range of the analytical instrument.

-

Measure the concentration of this compound in the diluted solution using a suitable analytical method, such as UV-Vis spectrophotometry, by comparing its absorbance to a pre-established calibration curve.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Measured Concentration (mg/mL)) x (Dilution Factor)

-

Application Workflow: Spectrophotometric Determination of Iron (II)

This compound is extensively used for the colorimetric determination of ferrous iron (Fe²⁺) in aqueous samples. The workflow involves the formation of a colored complex between the compound and Fe²⁺, which can be quantified using spectrophotometry.

Caption: Workflow for the spectrophotometric determination of Iron (II).

Logical Relationship for Solubility Testing

The decision-making process for determining the appropriate solvent and subsequent analytical steps can be visualized as a logical flow.

Caption: Logical workflow for solubility testing of a polar compound.

References

- 1. Metal Indicator Bathophenanthrolinedisulfonic acid, disodium salt | CAS 20000 Dojindo [dojindo.com]

- 2. Bathophenanthrolinedisulfonic acid disodium salt hydrate, ≥95 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 邻菲罗啉二磺酸 二钠盐 三水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 邻菲罗啉二磺酸 二钠盐 三水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

The Advent of a Superior Chromophore: A Technical Guide to Bathophenanthroline Disulfonic Acid in Iron Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and application of bathophenanthroline disulfonic acid as a highly sensitive and specific reagent for the determination of iron. From its initial synthesis to its widespread use in clinical and environmental laboratories, this document provides a comprehensive overview of its properties, experimental protocols, and the key scientific minds behind its development.

A Legacy of Innovation: The History of Bathophenanthroline and its Sulfonated Derivative

The story of bathophenanthroline and its water-soluble counterpart, this compound, is rooted in the mid-20th century quest for more sensitive and specific analytical reagents. The foundational work on phenanthroline-based indicators by G. Frederick Smith of the University of Illinois and his collaboration with Harvey Diehl of Iowa State University laid the groundwork for these significant advancements in analytical chemistry.[1][2][3][4]

The Genesis of Bathophenanthroline:

In the 1940s and 1950s, G. Frederick Smith undertook systematic studies on the effects of substituents on 2,2'-bipyridine and 1,10-phenanthroline molecules. This research aimed to modulate the redox potentials and spectral properties of their metal complexes. This work, in collaboration with Francis Case of Temple University, led to the synthesis of a remarkable new reagent: 4,7-diphenyl-1,10-phenanthroline, which they named bathophenanthroline . The name stemmed from the "bathochromic shift" (a shift to longer wavelengths) observed in the absorption maximum of its ferrous complex (533 nm) compared to the parent 1,10-phenanthroline complex (510 nm).

The introduction of the two phenyl groups at the 4 and 7 positions of the phenanthroline ring system dramatically increased the molar absorptivity of the ferrous complex, making it an exceptionally sensitive reagent for iron determination.

Addressing a Limitation: The Birth of the Disulfonic Acid:

While highly sensitive, bathophenanthroline's low solubility in water presented a practical challenge for many applications. To overcome this, the logical next step was to introduce hydrophilic functional groups to the molecule. The process of sulfonation was explored to create a water-soluble derivative. Early methods involved the use of chlorosulfonic acid. Later, a more refined and reliable method using fuming sulfuric acid was developed, leading to the creation of This compound .[5][6] This water-soluble version retained the excellent chromogenic properties for iron(II) while eliminating the need for organic solvents for extraction, simplifying analytical procedures significantly.

Below is a DOT script representation of the historical development timeline.

Physicochemical Properties and Performance Metrics

This compound is prized for its ability to form a stable, intensely colored complex with ferrous iron (Fe²⁺). This section details the key quantitative parameters that define its performance as an analytical reagent.

| Property | Value | Notes |

| Molar Absorptivity (ε) | ~22,400 L mol⁻¹ cm⁻¹ | For the Fe(II)-bathophenanthroline disulfonic acid complex.[7] |

| Maximum Absorbance (λmax) | 535 nm | The wavelength of maximum absorbance for the ferrous complex.[8] |

| Detection Range | 0.25 - 4 ppm Fe²⁺ | In aqueous samples.[8] |

| Stoichiometry | 3:1 | Three molecules of this compound chelate one ferrous ion. |

| Optimal pH Range | 3.6 - 5.2 | For complex formation.[9] |

| Solubility | High in water | A key advantage over the non-sulfonated parent compound.[5] |

Comparison with Other Iron Reagents:

While highly effective, this compound is one of several chromogenic reagents used for iron determination. The following table provides a comparison with another commonly used reagent, Ferrozine.

| Feature | This compound | Ferrozine |

| Molar Absorptivity (ε) | ~22,400 L mol⁻¹ cm⁻¹ | ~27,900 L mol⁻¹ cm⁻¹ |

| Sensitivity | High | Very High |

| Interference from Copper | Minimal when thioglycollic acid is the reducing agent.[10] | Significant positive interference with ascorbic acid as the reducing agent.[10] |

| Cost | Generally higher | Lower |

The Chemistry of Detection: Chelation and Spectrophotometry

The analytical utility of this compound lies in its specific reaction with ferrous iron to form a stable coordination complex. The overall process for the determination of total iron involves two key steps: the reduction of any ferric iron (Fe³⁺) present in the sample to ferrous iron (Fe²⁺), followed by the chelation of Fe²⁺ by the reagent.

The following diagram illustrates the workflow for the spectrophotometric determination of iron.

The chemical reaction at the heart of this method is the formation of the tris(bathophenanthroline disulfonate)iron(II) complex. The diagram below depicts this chelation process.

Detailed Experimental Protocols

This section provides detailed methodologies for the determination of iron in two common sample types: serum and water.

Determination of Iron in Serum

This protocol is based on the principles outlined by the International Committee for Standardization in Haematology (ICSH).[10]

Reagents:

-

Iron Standard Stock Solution (1000 mg/L): Dissolve 1.000 g of iron wire in 20 mL of 6 M HCl and dilute to 1 L with deionized water.

-

Working Iron Standards: Prepare a series of standards by diluting the stock solution with deionized water to concentrations ranging from 0.5 to 5.0 mg/L.

-

Protein Precipitant: 1.2 M Trichloroacetic Acid (TCA) / 3 M Acetic Acid.

-

Reducing Agent: 1.5 M Thioglycollic Acid.

-

Chromogen Solution: 2 mM this compound, disodium salt hydrate in 4 M sodium acetate buffer.

-

Blank Solution: Deionized water.

Procedure:

-

Sample Preparation: To 1.0 mL of serum, standard, or blank in a centrifuge tube, add 2.0 mL of the protein precipitant.

-

Incubation and Centrifugation: Mix thoroughly and allow to stand for 15 minutes. Centrifuge at 3000 rpm for 15 minutes.

-

Supernatant Collection: Carefully transfer 2.0 mL of the clear supernatant to a clean test tube.

-

Reduction: Add 0.1 mL of the reducing agent to each tube and mix.

-

Color Development: Add 0.5 mL of the chromogen solution to each tube, mix well, and allow the color to develop for 10 minutes.

-

Spectrophotometric Measurement: Measure the absorbance of the solutions at 535 nm against the reagent blank.

-

Calculation: Construct a calibration curve from the absorbance readings of the standards. Determine the iron concentration in the serum sample from the calibration curve.

Determination of Iron in Water

This protocol is adapted from standard methods for the examination of water and wastewater.[9][11]

Reagents:

-

Iron Standard Stock Solution (100 mg/L): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] in 50 mL of deionized water and 20 mL of concentrated sulfuric acid. Dilute to 1 L with deionized water.

-

Working Iron Standards: Prepare a series of standards by diluting the stock solution to concentrations ranging from 0.1 to 4.0 mg/L.

-

Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.

-

This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound, disodium salt hydrate in 100 mL of deionized water.

-

Sodium Acetate Buffer Solution (2 M): Dissolve 164 g of anhydrous sodium acetate in deionized water and dilute to 1 L. Adjust the pH to 4.5 with acetic acid.

Procedure:

-

Sample Preparation: To a 50 mL volumetric flask, add 10 mL of the water sample or a suitable aliquot diluted to 10 mL.

-

Reduction: Add 2 mL of the hydroxylamine hydrochloride solution and mix.

-

pH Adjustment: Add 5 mL of the sodium acetate buffer solution and mix.

-

Color Development: Add 2 mL of the this compound solution, dilute to the mark with deionized water, and mix thoroughly. Allow the color to develop for 15 minutes.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at 535 nm against a reagent blank prepared in the same manner but with deionized water instead of the sample.

-

Calculation: Create a standard curve by plotting the absorbance of the standards versus their concentrations. Use the standard curve to determine the iron concentration in the water sample.

Conclusion

This compound stands as a testament to the power of rational design in analytical chemistry. Its development, driven by the need for a sensitive, specific, and water-soluble reagent for iron determination, has had a lasting impact on clinical diagnostics, environmental monitoring, and various research fields. The detailed protocols and performance data presented in this guide underscore its continued relevance and utility for accurate and reliable iron analysis. The contributions of pioneers like G. Frederick Smith and Harvey Diehl continue to enable precise measurements in laboratories worldwide.

References

- 1. The Iron Reagents: Bathophenanthroline, 2,4,6-tripyidyl-s-triazine [sic, And ... - Harvey Diehl, George Frederick Smith - Google 圖書 [books.google.com.tw]

- 2. crossroadbookstore.com [crossroadbookstore.com]

- 3. G. Frederick Smith Papers, 1922-1972 | University of Illinois Archives [archon.library.illinois.edu]

- 4. dunawaybooks.com [dunawaybooks.com]

- 5. scholarworks.uni.edu [scholarworks.uni.edu]

- 6. "Sulfonation of Bathophenanthroline and Bathocuproine" by Richard L. Cryberg and Harvey Diehl [scholarworks.uni.edu]

- 7. researchgate.net [researchgate.net]

- 8. [Rapid determination of serum iron concentration using bathophenanthroline sulfonate in a formate buffered system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NEMI Method Summary - D1068D [nemi.gov]

A Technical Guide to Bathophenanthroline Disulfonic Acid Assays: Principles and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core theoretical principles and practical applications of Bathophenanthroline Disulfonic Acid (BPS) assays. BPS is a highly sensitive and water-soluble chelating agent renowned for its specificity in the colorimetric determination of ferrous iron (Fe²⁺). This guide provides a comprehensive overview of the assay's chemical basis, detailed experimental protocols for various sample types, and a summary of key quantitative data to aid researchers in the accurate quantification of iron in biological and pharmaceutical contexts.

Theoretical Principles of BPS Assays

This compound (4,7-diphenyl-1,10-phenanthrolinedisulfonic acid) is a derivative of phenanthroline. The addition of two sulfonic acid groups to the bathophenanthroline backbone significantly increases its solubility in aqueous solutions, a key advantage over its predecessor, bathophenanthroline.[1] This property allows for direct measurements in biological fluids and aqueous samples without the need for organic extraction.[2]

The fundamental principle of the BPS assay lies in its ability to form a stable, intensely colored complex with ferrous iron (Fe²⁺).[2] BPS acts as a bidentate ligand, with two nitrogen atoms in its structure coordinating with the ferrous ion. Three molecules of BPS complex with one ferrous ion to form a stable, water-soluble, orange-red tris-bathophenanthroline disulfonate-ferrous complex, [Fe(BPS)₃]⁴⁻.

The reaction is highly specific for Fe²⁺. Therefore, to determine the total iron concentration in a sample, any ferric iron (Fe³⁺) present must first be reduced to the ferrous state. This is typically achieved by using a reducing agent such as ascorbic acid or hydroxylamine hydrochloride. The intensity of the resulting color is directly proportional to the concentration of ferrous iron in the sample and is quantified spectrophotometrically.

Quantitative Data for BPS Assays

The following table summarizes the key quantitative parameters for the BPS-based iron assay, providing a quick reference for experimental design and data analysis.

| Parameter | Value | Reference(s) |

| Molar Absorptivity (ε) | 22,140 - 22,400 L·mol⁻¹·cm⁻¹ | [2] |

| Maximum Absorbance (λmax) | 535 nm | [2] |

| Optimal pH Range | 4.0 - 7.0 | [3] |

| Linear Detection Range | 0.4 - 20 nmol (in a 50 µL sample volume) | [4] |

Experimental Protocols

This section provides detailed methodologies for the colorimetric quantification of iron using BPS in serum and cellular extracts.

Determination of Total Iron in Serum

This protocol is adapted from standard colorimetric methods for serum iron determination.

Materials:

-

This compound (BPS) solution (e.g., 5 mM in deionized water)

-

Reducing agent solution (e.g., 10% w/v ascorbic acid in deionized water)

-

Iron standard solution (e.g., 1000 µg/mL Fe in a weak acid solution)

-

Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

-

Sodium acetate buffer (e.g., 1 M, pH 4.5)

-

Spectrophotometer and cuvettes

Procedure:

-

Sample Preparation:

-

To 1.0 mL of serum in a centrifuge tube, add 1.0 mL of the TCA solution to precipitate proteins.

-

Mix thoroughly and let it stand for 10 minutes.

-

Centrifuge at 3000 rpm for 15 minutes.

-

Carefully collect the clear supernatant.

-

-

Color Development:

-

In a clean test tube, mix 0.5 mL of the supernatant, 0.5 mL of the sodium acetate buffer, and 0.1 mL of the reducing agent solution.

-

Add 0.2 mL of the BPS solution and mix well.

-

Allow the mixture to stand for 10 minutes for full color development.

-

-

Standard Curve Preparation:

-

Prepare a series of iron standards (e.g., 0, 1, 2, 5, 10 µg/mL) by diluting the stock iron standard solution.

-

Treat 0.5 mL of each standard solution in the same manner as the sample supernatant (Step 2).

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the samples and standards at 535 nm against a reagent blank (containing all reagents except the iron standard or sample).

-

-

Calculation:

-

Plot the absorbance of the standards versus their concentration to generate a standard curve.

-

Determine the iron concentration in the sample from the standard curve and account for the initial dilution.

-

Quantification of Intracellular Iron in Cultured Cells

This protocol outlines a method for measuring total iron in cell lysates.

Materials:

-

BPS solution (5 mM)

-

Reducing agent solution (10% ascorbic acid)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Iron standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Lysis:

-

Harvest cultured cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in cell lysis buffer and incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Assay Reaction:

-

In a 96-well plate, add 50 µL of cell lysate to a well.

-

Add 50 µL of a mixture containing the reducing agent and BPS solution (prepared by mixing equal volumes of 10% ascorbic acid and 5 mM BPS).

-

For the standard curve, add 50 µL of each iron standard to separate wells, followed by 50 µL of the reducing agent/BPS mixture.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

-

Measurement and Calculation:

-

Measure the absorbance at 535 nm using a microplate reader.

-

Subtract the absorbance of the blank from all readings.

-

Generate a standard curve and determine the iron concentration in the cell lysates. The results can be normalized to the protein concentration of the lysate.

-

Visualizing Workflows and Pathways

General Experimental Workflow for BPS Assay

The following diagram illustrates a typical workflow for the spectrophotometric determination of iron using a BPS-based assay.

Overview of Mammalian Iron Metabolism

This diagram provides a simplified overview of the key pathways involved in mammalian iron metabolism, a critical area of research where BPS assays are frequently employed.[5]

Investigating Signaling Pathways with BPS: A Conceptual Workflow

BPS can be a valuable tool to probe the role of iron in cellular signaling. By chelating extracellular or intracellular iron, researchers can investigate the downstream effects on various signaling cascades.[1] The following diagram illustrates a conceptual workflow for studying the impact of iron depletion by BPS on a hypothetical signaling pathway.

References

- 1. Depletion of cellular iron by bps and ascorbate: effect on toxicity of adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A comparison of bathophenanthrolinedisulfonic acid and ferrozine as chelators of iron(II) in reduction reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Colorimetric Iron Quantification Assay [protocols.io]

- 5. A General Map of Iron Metabolism and Tissue-specific Subnetworks - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Differential Detection of Ferrous and Ferric Iron using Bathophenanthroline Disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Bathophenanthroline Disulfonic Acid (BPS) for the specific and quantitative detection of ferrous iron (Fe²⁺) and its application in the determination of total iron. This document outlines the core chemical principles, detailed experimental protocols, and data interpretation for researchers in various scientific fields, including drug development.

Core Principles

This compound is a water-soluble colorimetric reagent that serves as a highly specific chelator for ferrous iron (Fe²⁺).[1] The reaction between three molecules of BPS and one ion of ferrous iron results in the formation of a stable, intensely red-colored complex.[1] This complex exhibits a maximum absorbance at a wavelength of 535 nm, allowing for the quantitative determination of Fe²⁺ concentrations using spectrophotometry.[2][3]

Crucially, BPS does not react with ferric iron (Fe³⁺), providing a direct method for the specific measurement of the ferrous state. To determine the total iron concentration in a sample, a reducing agent must first be employed to convert all present Fe³⁺ to Fe²⁺. Subsequently, the addition of BPS allows for the measurement of the total iron content. The concentration of ferric iron can then be calculated by subtracting the ferrous iron concentration from the total iron concentration.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the this compound-based iron assay.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 535 nm | [2][3] |

| Molar Absorptivity (ε) | 2.24 x 10⁴ L·mol⁻¹·cm⁻¹ | [3] |

| Detection Range for Fe²⁺ | 0.25 - 4 ppm | [3] |

| Optimal pH Range | 2 - 9 | |

| IUPAC Name | disodium 4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzene-1-sulfonate | [4] |

| Molecular Formula | C₂₄H₁₄N₂Na₂O₆S₂ | [4] |

Experimental Protocols

This section provides detailed methodologies for the preparation of necessary reagents and the execution of assays for both ferrous and total iron.

Reagent Preparation

3.1.1. This compound (BPS) Solution (0.1% w/v)

-

Weigh 100 mg of this compound disodium salt.

-

Dissolve in 100 mL of deionized water.

-

Store in a dark bottle at 4°C.

3.1.2. Acetate Buffer (1 M, pH 4.5)

-

Mix 60.05 g of acetic acid with 82.03 g of sodium acetate in 1 L of deionized water.

-

Adjust the pH to 4.5 using acetic acid or sodium hydroxide.

3.1.3. Reducing Agent Solution (10% w/v Ascorbic Acid)

-

Dissolve 10 g of L-ascorbic acid in 100 mL of deionized water.

-

Prepare this solution fresh on the day of the experiment to ensure its efficacy.

3.1.4. Iron Standard Stock Solution (1000 ppm)

-

Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] in deionized water.

-

Carefully add 2.5 mL of concentrated sulfuric acid.

-

Dilute to a final volume of 100 mL with deionized water. This solution is stable for several months when stored at 4°C.

Assay for Ferrous Iron (Fe²⁺)

-

Sample Preparation: Prepare your samples in a suitable buffer. If the sample is not already in a buffered solution, dilute it with the acetate buffer.

-

Reaction Mixture: In a microcentrifuge tube or a well of a 96-well plate, combine:

-

50 µL of the sample.

-

50 µL of acetate buffer (1 M, pH 4.5).

-

100 µL of BPS solution (0.1%).

-

-

Incubation: Incubate the mixture at room temperature for 10 minutes, protected from light.

-

Measurement: Measure the absorbance at 535 nm using a spectrophotometer or a microplate reader.

-

Quantification: Determine the Fe²⁺ concentration using a standard curve prepared with known concentrations of the iron standard.

Assay for Total Iron (Fe²⁺ + Fe³⁺)

-

Sample Preparation and Reduction:

-

In a microcentrifuge tube, mix 50 µL of the sample with 50 µL of the reducing agent solution (10% ascorbic acid).

-

Incubate at room temperature for 20 minutes to allow for the complete reduction of Fe³⁺ to Fe²⁺.

-

-

Reaction Mixture: To the reduced sample, add:

-

50 µL of acetate buffer (1 M, pH 4.5).

-

100 µL of BPS solution (0.1%).

-

-

Incubation: Incubate the mixture at room temperature for 10 minutes, protected from light.

-

Measurement: Measure the absorbance at 535 nm.

-

Quantification: Determine the total iron concentration using a standard curve.

Standard Curve Preparation

-

Serial Dilutions: Prepare a series of iron standards (e.g., 0, 5, 10, 20, 40, 60, 80, 100 µM) by diluting the 1000 ppm iron standard stock solution with deionized water.

-

Assay Standards: Process each standard through the same procedure as the samples for either the ferrous or total iron assay.

-

Plotting: Plot the absorbance values (y-axis) against the corresponding iron concentrations (x-axis).

-

Linear Regression: Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good fit of the data to a straight line.

Visualizations

Signaling Pathway: BPS-Ferrous Iron Complex Formation

Caption: Chelation of ferrous iron by this compound.

Experimental Workflow: Ferrous vs. Total Iron Determination

Caption: Workflow for the differential quantification of ferrous and total iron.

References

Methodological & Application

Application Note and Protocol: Quantification of Serum Iron Using Bathophenanthroline Disulfonic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron is a vital trace element essential for numerous physiological processes, including oxygen transport via hemoglobin, cellular respiration, and DNA synthesis. The concentration of iron in serum is a critical diagnostic parameter for various conditions, including iron deficiency anemia, hemochromatosis (iron overload), and chronic diseases. This application note provides a detailed protocol for the colorimetric quantification of total iron in serum using Bathophenanthroline Disulfonic Acid (BPS). The method is based on the principle of releasing iron from its carrier protein, transferrin, reducing it from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state, and subsequent formation of a stable, colored complex with BPS. The intensity of the color, which is directly proportional to the iron concentration, is measured spectrophotometrically.

Principle of the Assay

The quantification of serum iron using this compound involves a three-step process:

-

Dissociation of Iron-Transferrin Complex: In an acidic medium, ferric iron (Fe³⁺) is liberated from its binding to transferrin.

-

Reduction of Ferric Iron: A reducing agent, such as ascorbic acid or thioglycolic acid, is used to reduce the released ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Chromogenic Reaction: Ferrous iron (Fe²⁺) reacts with this compound to form a stable red-colored complex. The absorbance of this complex is measured at approximately 535 nm.

Quantitative Data Summary

The following table summarizes key quantitative parameters of the this compound-based serum iron assay.

| Parameter | Value | Units |

| Wavelength of Maximum Absorbance (λmax) | ~535 | nm |

| Molar Absorptivity | 22,140 | L·mol⁻¹·cm⁻¹ |

| Linearity Range | 0.5 - 3.0 | mg/L |

| Limit of Detection | 0.03 | µg/mL |

| Limit of Quantitation | 0.1 | µg/mL |

| Normal Serum Iron Ranges | ||

| Adult Males | 80-180 | µg/dL |

| Adult Females | 60-160 | µg/dL |

| Children | 50-120 | µg/dL |

| Newborns | 100-250 | µg/dL |

Note: Normal ranges can vary slightly between laboratories.[1][2][3]

Experimental Protocol

This protocol is a synthesis of established methods for the determination of serum iron.[4][5][6][7]

Materials and Reagents

-

Iron-Free Deionized Water: For all reagent preparations and dilutions.

-

Hydrochloric Acid (HCl), 1 M: Dilute concentrated HCl in iron-free deionized water.

-

Trichloroacetic Acid (TCA), 20% (w/v): Dissolve 20 g of TCA in iron-free deionized water and bring the final volume to 100 mL.

-

Ascorbic Acid Solution, 1% (w/v): Prepare fresh by dissolving 100 mg of ascorbic acid in 10 mL of iron-free deionized water.

-

Saturated Ammonium Acetate Solution: Add ammonium acetate to iron-free deionized water with stirring until no more solute dissolves.

-

This compound (BPS) Solution: The concentration may vary, a typical preparation involves dissolving BPS in an appropriate buffer or water.

-

Iron Standard Stock Solution (e.g., 1000 µg/mL): Commercially available or prepared by dissolving a known weight of iron wire in a minimal amount of concentrated HCl and diluting with iron-free deionized water.

-

Working Iron Standards: Prepare a series of standards by diluting the stock solution with iron-free deionized water to cover the expected physiological range of serum iron.

-

Serum Samples: Collect blood in iron-free tubes. Allow the blood to clot and centrifuge to separate the serum.

-

Equipment: Spectrophotometer, centrifuge, micropipettes, and iron-free test tubes.

Experimental Workflow Diagram

Caption: Workflow for serum iron quantification using BPS.

Step-by-Step Protocol

-

Sample and Standard Preparation:

-

Label iron-free microcentrifuge tubes for blanks, standards, and serum samples.

-

Pipette 0.7 mL of iron-free deionized water (for blank), iron standards, and serum samples into their respective tubes.[4]

-

-

Iron Release and Protein Precipitation:

-

To each tube, add 0.35 mL of 1 M HCl and mix by vortexing.[4]

-

Add 0.2 mL of 20% trichloroacetic acid to each tube, vortex thoroughly, and let stand for 10 minutes at room temperature to allow for protein precipitation.[4]

-

Centrifuge the tubes at a sufficient speed (e.g., 1500 rpm) for 15 minutes to pellet the precipitated proteins.[4]

-

-

Color Development:

-

Carefully transfer 0.7 mL of the clear supernatant to a new set of labeled tubes.[4]

-

To each tube of supernatant, add 0.1 mL of freshly prepared 1% ascorbic acid solution and mix. This step reduces Fe³⁺ to Fe²⁺.[4]

-

Add 0.6 mL of saturated ammonium acetate solution to each tube to adjust the pH for optimal color development.[4]

-

Add 0.7 mL of the bathophenanthroline solution to each tube and mix well. A red color will develop in the presence of iron.[4]

-

Incubate the tubes at room temperature for at least 5 minutes to ensure complete color development. The color is stable for at least 4 hours.[6]

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to a wavelength of 535 nm.

-

Zero the spectrophotometer using the blank solution.

-

Measure the absorbance of each standard and serum sample.

-

-

Calculation of Results:

-

Subtract the absorbance of the blank from the absorbance readings of the standards and samples.

-

Plot a standard curve of absorbance versus iron concentration for the standards.

-

Determine the iron concentration of the serum samples from the standard curve.

-

The final concentration is typically expressed in µg/dL.

-

Signaling Pathway Diagram (Chemical Reactions)

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Serum iron normal range: Test, results, and ranges [medicalnewstoday.com]

- 3. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 4. Rapid assessment of iron in blood plasma and serum by spectrophotometry with cloud-point extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Rapid determination of serum iron concentration using bathophenanthroline sulfonate in a formate buffered system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. info.gfschemicals.com [info.gfschemicals.com]

Application Notes and Protocols for Measuring Intracellular Iron Levels with Bathophenanthroline Disulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantification of intracellular iron using a colorimetric assay based on Bathophenanthroline disulfonic acid (BPS). This method is suitable for a wide range of cell types and offers a reliable and cost-effective alternative to more complex techniques like atomic absorption spectroscopy.

Principle of the Assay

This compound (BPS) is a water-soluble chromogenic reagent that specifically chelates ferrous iron (Fe²⁺) to form a stable, magenta-colored complex.[1] The intensity of the color is directly proportional to the concentration of ferrous iron in the sample and can be quantified spectrophotometrically by measuring the absorbance at approximately 535 nm.[2]

To measure the total intracellular iron, a reducing agent is added to the cell lysate to convert all ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), making it available for chelation by BPS. The subsequent colorimetric measurement reflects the total iron content within the cells.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the BPS-based iron assay.

| Parameter | Value | Reference |

| Analyte | Ferrous Iron (Fe²⁺) | [3] |

| Chromogen | This compound, disodium salt | [2] |

| Wavelength of Maximum Absorbance (λmax) | 535 nm | [2] |

| Molar Absorptivity of Fe(II)-BPS Complex | 2.24 x 10⁴ L·mol⁻¹·cm⁻¹ | [2] |

| Detection Range | 0.25 - 4 ppm (approximately 4.5 - 71.6 µM) | [2] |

| Appearance of Complex | Intense Magenta Color | [1] |

Experimental Protocols

This section details the necessary reagents, preparation of standards, and the step-by-step procedure for measuring intracellular iron.

Required Materials

-

This compound (BPS), disodium salt

-

Hydrochloric acid (HCl), concentrated

-

Trichloroacetic acid (TCA)

-

Hydroxylamine hydrochloride or L-Ascorbic acid

-

Sodium acetate

-

Ferrous ammonium sulfate hexahydrate (for standards)

-

Phosphate-buffered saline (PBS)

-

Deionized water

-

Microplate reader or spectrophotometer

-

96-well microplates or cuvettes

-

Cultured cells

Reagent Preparation

-

BPS Solution (10 mM): Dissolve 53.6 mg of this compound disodium salt in 10 mL of deionized water. Store protected from light.

-

Iron Standard Stock Solution (1 mg/mL Fe): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate in 100 mL of deionized water containing 0.5 mL of concentrated HCl. This solution is stable for several months when stored at 4°C.

-

Working Iron Standards (0-50 µM): Prepare a series of dilutions from the iron standard stock solution in deionized water.

-

Reducing Solution (10% w/v Hydroxylamine HCl or Ascorbic Acid): Dissolve 10 g of hydroxylamine hydrochloride or L-ascorbic acid in 100 mL of deionized water. Prepare fresh.

-

Saturated Sodium Acetate Solution: Add sodium acetate to deionized water with stirring until no more solute dissolves.

-

Cell Lysis Buffer (Acid Releasing Agent): A mixture of 1 M HCl and 10% (w/v) trichloroacetic acid (TCA) in a 1:1 ratio.

Protocol for Intracellular Iron Measurement

-

Cell Culture and Harvesting:

-

Culture cells to the desired confluency in appropriate culture vessels.

-

For adherent cells, wash the cell monolayer three times with ice-cold PBS to remove any extracellular iron from the culture medium.

-

Harvest the cells by scraping or trypsinization. Centrifuge the cell suspension at 500 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.

-

-

Cell Lysis and Iron Release:

-

Resuspend the cell pellet in a known volume of the acid releasing agent (e.g., 200 µL for a pellet from a 10 cm dish).

-

Incubate the mixture at 65-70°C for at least 1 hour (or overnight at room temperature) to ensure complete cell lysis and release of iron from proteins.[4]

-

Centrifuge the lysate at 10,000 x g for 10 minutes to pellet the protein precipitate.

-

-

Colorimetric Reaction:

-

Transfer a known volume of the clear supernatant (e.g., 100 µL) to a new microfuge tube or a well in a 96-well plate.

-

Add the reducing solution (e.g., 10 µL of 10% hydroxylamine HCl) to each sample to reduce all Fe³⁺ to Fe²⁺. Mix well.

-

Add the BPS solution (e.g., 20 µL of 10 mM BPS).

-

Add the saturated sodium acetate solution to adjust the pH to approximately 4.5, which is optimal for color development. The volume may need to be optimized, but typically around 20 µL is sufficient.

-

Incubate the mixture at room temperature for 10-15 minutes, protected from light, to allow for complete color development.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the samples and the iron standards at 535 nm using a microplate reader or spectrophotometer.

-

Use a blank solution containing all the reagents except for the iron standard or cell lysate to zero the instrument.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance of the iron standards against their known concentrations.

-

Determine the iron concentration in the cell lysates from the standard curve.

-

Normalize the intracellular iron concentration to the cell number or total protein content of the lysate.

-

Visualizations

Chemical Reaction Pathway

Caption: Chemical reaction of BPS with ferrous iron.

Experimental Workflow

Caption: Workflow for intracellular iron measurement.

References

- 1. irongallink.org [irongallink.org]

- 2. Metal Indicator Bathophenanthrolinedisulfonic acid, disodium salt | CAS 20000 Dojindo [dojindo.com]

- 3. researchgate.net [researchgate.net]

- 4. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Bathophenanthroline Disulfonic Acid (BPS) Assay for Iron in Cell Culture Media

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron is an essential micronutrient for the in vitro culture of cells, playing a critical role in cellular respiration, metabolism, and proliferation.[1] It is a component of many proteins and enzymes and is indispensable for cell growth and viability.[1] In cell culture media, iron can exist in both ferrous (Fe²⁺) and ferric (Fe³⁺) states and is often supplied as ferric nitrate, ferrous sulfate, or complexed with chelators like citrate or transferrin.[1][2] Monitoring and controlling iron concentrations in cell culture media is crucial, as both iron deficiency and excess can negatively impact cell health and the consistency of experimental results and biomanufacturing processes.[3] The Bathophenanthroline Disulfonic Acid (BPS) assay is a sensitive and specific colorimetric method for the quantification of iron in aqueous solutions, making it well-suited for the analysis of cell culture media.[4]

Principle of the Assay

The BPS assay is based on the reaction of this compound with ferrous iron (Fe²⁺) to form a stable, water-soluble, magenta-colored complex.[5] The intensity of the color is directly proportional to the concentration of ferrous iron in the sample and can be quantified by measuring the absorbance at approximately 535 nm.[4]

To determine the total iron concentration (Fe²⁺ + Fe³⁺), a reducing agent, such as ascorbic acid or hydroxylamine hydrochloride, is added to the sample. This step quantitatively converts all ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which can then react with BPS.[6][7] The ferric iron concentration can then be calculated by subtracting the ferrous iron concentration from the total iron concentration.

Materials and Reagents

-

This compound disodium salt (BPS)

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O) or Ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O) for iron standard

-

L-Ascorbic acid or Hydroxylamine hydrochloride (reducing agent)

-

Sodium acetate

-

Acetic acid

-

Hydrochloric acid (HCl)

-

Deionized water (iron-free)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 535 nm

Reagent Preparation

-

Iron Standard Stock Solution (1 mg/mL): Dissolve 4.98 mg of Ferrous sulfate heptahydrate in 1 mL of 0.1 M HCl. This stock solution should be prepared fresh.

-

Working Iron Standards (0-50 µM): Prepare a series of dilutions from the iron stock solution in deionized water to create standards with final concentrations ranging from 0 to 50 µM.

-

BPS Reagent (1 mM): Dissolve 5.4 mg of this compound disodium salt in 10 mL of deionized water. Store protected from light.

-

Reducing Agent Solution (10% w/v Ascorbic Acid): Dissolve 1 g of L-Ascorbic acid in 10 mL of deionized water. Prepare this solution fresh on the day of the assay.

-

Acetate Buffer (1 M, pH 4.5): Mix appropriate volumes of 1 M sodium acetate and 1 M acetic acid to achieve a pH of 4.5.

Experimental Protocols

-

Sample Preparation: Centrifuge the cell culture media at 10,000 x g for 10 minutes to remove cells and debris. Use the supernatant for the assay.

-

Assay Reaction:

-

Add 50 µL of the clarified cell culture medium sample or iron standard to a well of a 96-well microplate.

-

Add 50 µL of Acetate Buffer (1 M, pH 4.5) to each well.

-

Add 100 µL of BPS Reagent (1 mM) to each well.

-

Mix gently and incubate for 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 535 nm using a microplate reader.

-

Calculation: Determine the Fe²⁺ concentration from the standard curve.

-

Sample Preparation: Centrifuge the cell culture media at 10,000 x g for 10 minutes to remove cells and debris. Use the supernatant for the assay.

-

Reduction of Ferric Iron:

-

In a microcentrifuge tube, mix 50 µL of the clarified cell culture medium sample with 5 µL of 10% Ascorbic Acid solution.

-

Incubate for 20 minutes at room temperature to allow for the complete reduction of Fe³⁺ to Fe²⁺.

-

-

Assay Reaction:

-

Transfer the 55 µL of the reduced sample to a well of a 96-well microplate. For standards, use 50 µL of each standard and add 5 µL of 10% Ascorbic Acid.

-

Add 45 µL of Acetate Buffer (1 M, pH 4.5) to each well.

-

Add 100 µL of BPS Reagent (1 mM) to each well.

-

Mix gently and incubate for 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 535 nm using a microplate reader.

-

Calculation: Determine the total iron concentration from the standard curve. The Fe³⁺ concentration can be calculated as: [Total Iron] - [Fe²⁺ Iron].

Data Presentation

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance | 533-535 nm | [4][8] |

| Linear Range | 1-50 µM | Assay Dependent |

| Molar Extinction Coefficient | ~22,350 M⁻¹cm⁻¹ in isoamyl alcohol | [8] |

| Typical Iron Concentration in Basal Media | 0.25 µM (DMEM) to ~5 µM (with 10% FCS) | [9] |

| Common Iron Supplements in Media | Ferric Nitrate, Ferrous Sulfate, Ferric Citrate | [1][2] |

Potential Interferences and Considerations

-

Other Metal Ions: While BPS is highly specific for Fe²⁺, high concentrations of other metal ions such as copper, cobalt, and nickel could potentially interfere.[10] However, at the pH and concentrations typically found in cell culture media, this interference is generally minimal.

-

Chelating Agents: The presence of strong chelating agents like EDTA in the sample can interfere with the assay by competing for iron binding.[11]

-